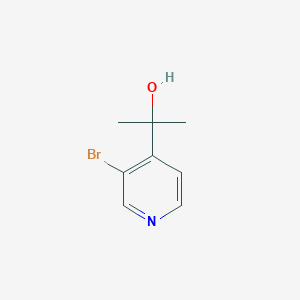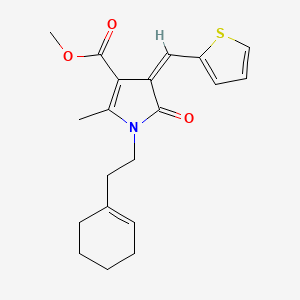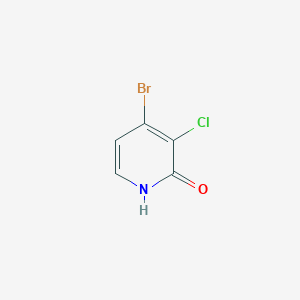![molecular formula C17H15N5O3 B2840018 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1325701-50-5](/img/structure/B2840018.png)
2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Starting materials: Pyrimidine derivatives.
- Reaction conditions: Nucleophilic substitution reactions.
Methoxyphenyl Attachment:
- Starting materials: Methoxyphenyl derivatives.
- Reaction conditions: Coupling reactions using palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
- Studied for its potential therapeutic effects and pharmacokinetic properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Applied in the design of novel catalysts for chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the oxadiazole and pyrimidine moieties. The final step involves the attachment of the methoxyphenyl group.
-
Azetidinone Core Synthesis:
- Starting materials: β-lactam precursors.
- Reaction conditions: Cyclization reactions under basic or acidic conditions.
-
Oxadiazole Formation:
- Starting materials: Hydrazides and carboxylic acids.
- Reaction conditions: Cyclization reactions using dehydrating agents such as phosphorus oxychloride.
Mécanisme D'action
- 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine shares structural similarities with other azetidinone derivatives, oxadiazole derivatives, and pyrimidine derivatives.
Uniqueness:
- The combination of the methoxyphenyl, oxadiazole, pyrimidine, and azetidinone moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity due to the synergistic effects of its functional groups.
Comparaison Avec Des Composés Similaires
- 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
- (3-Methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- (3-Methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propanone
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-13-5-2-4-11(8-13)17(23)22-9-12(10-22)16-20-15(21-25-16)14-18-6-3-7-19-14/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUXHBLXANZCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2839936.png)


![2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2839945.png)

![propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2839948.png)


![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)


![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)
